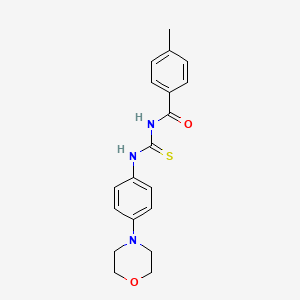

4-methyl-N-((4-morpholinophenyl)carbamothioyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

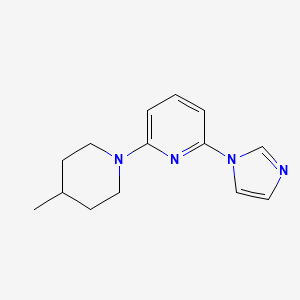

4-methyl-N-((4-morpholinophenyl)carbamothioyl)benzamide, also known as PTC-209, is a small molecule inhibitor that has gained significant attention due to its potential therapeutic applications. This compound was first identified in 2010 and has since been extensively studied for its ability to inhibit the activity of BMI-1, a protein that plays a critical role in the self-renewal of cancer stem cells.

Applications De Recherche Scientifique

Synthesis and Evaluation in Antineoplastic Development

A significant application of morpholine conjugated benzophenone analogues, including compounds related to 4-methyl-N-((4-morpholinophenyl)carbamothioyl)benzamide, is their synthesis and evaluation for antineoplastic activities. Studies have shown that the introduction of a methyl group on the B ring of benzophenone significantly enhances antiproliferative activity against various neoplastic cells. Compounds have demonstrated the ability to induce cell cycle arrest and promote caspase-mediated apoptosis, highlighting their potential in cancer therapeutics (Al‐Ghorbani et al., 2017).

Antibacterial Studies

Another area of research for compounds similar to this compound includes the exploration of their antibacterial properties. Such compounds have been synthesized and evaluated for their antibacterial activity against both gram-positive and gram-negative bacteria. These studies involve characterizing the compounds through various spectroscopic techniques and assessing their bacterial inhibition capabilities, contributing to the development of new antibacterial agents (Adam et al., 2016).

Antipathogenic Activity

Research on thiourea derivatives, including structures related to this compound, has shown significant antipathogenic activity. These compounds have been tested against bacterial cells in both free and adherent states, demonstrating potential as novel antimicrobial agents with antibiofilm properties. The antipathogenic activity is particularly notable against Pseudomonas aeruginosa and Staphylococcus aureus strains, known for their biofilm growth capabilities (Limban et al., 2011).

Photoinitiators for Ultraviolet-Curable Coatings

Compounds with morpholinophenyl components have been investigated as photoinitiators in ultraviolet-curable coatings. Research into copolymeric systems bearing side-chain thioxanthone and α-aminoacetophenone moieties, which are structurally related to this compound, has demonstrated their effectiveness in initiating the cure of acrylic mixtures under UV radiation. These findings have implications for the development of pigmented formulations and coatings with enhanced performance characteristics (Angiolini et al., 1997).

Propriétés

IUPAC Name |

4-methyl-N-[(4-morpholin-4-ylphenyl)carbamothioyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2S/c1-14-2-4-15(5-3-14)18(23)21-19(25)20-16-6-8-17(9-7-16)22-10-12-24-13-11-22/h2-9H,10-13H2,1H3,(H2,20,21,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCZDNKLEODZUQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-((3,5-difluorobenzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2699564.png)

![2-(4-ethoxyphenyl)-4-(3-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2699570.png)

![8-{[benzyl(methyl)amino]methyl}-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2699572.png)

![Methyl 2-({4-[(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]piperidine-1-carbothioyl}amino)benzoate](/img/structure/B2699573.png)

![N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2699574.png)

![2-O-Tert-butyl 8-O-ethyl (8S)-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B2699579.png)

![2'-(1,3-Benzodioxol-5-yl)-7'-ethoxy-1-isopropyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2699585.png)